molecular formula C15H18F3N3O2 B12133963 1-Morpholin-4-yl-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol

1-Morpholin-4-yl-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol

Cat. No.: B12133963
M. Wt: 329.32 g/mol
InChI Key: FPIYBMQBAZLXNK-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol is a synthetic organic compound featuring a benzimidazole core substituted with a trifluoromethyl group at position 2 and a morpholine ring linked via a propan-2-ol spacer. The trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic interactions, while the morpholine ring contributes to solubility and hydrogen-bonding capacity .

Properties

Molecular Formula

C15H18F3N3O2

Molecular Weight

329.32 g/mol

IUPAC Name

1-morpholin-4-yl-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol

InChI

InChI=1S/C15H18F3N3O2/c16-15(17,18)14-19-12-3-1-2-4-13(12)21(14)10-11(22)9-20-5-7-23-8-6-20/h1-4,11,22H,5-10H2

InChI Key

FPIYBMQBAZLXNK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CN2C3=CC=CC=C3N=C2C(F)(F)F)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Cancer Research:

      Other Applications:

  • Mechanism of Action

      HER2 Inhibition:

      Pathways Involved:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The compound belongs to a broader class of benzimidazole derivatives with propan-2-ol linkers. Below is a comparative analysis with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and inferred biological implications.

    Table 1: Structural and Physicochemical Comparison

    Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Inferences
    Target Compound R1: Trifluoromethyl-benzimidazol ~367 (estimated)* Enhanced lipophilicity (CF3), improved solubility (morpholine)
    1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol (Compound 5) R1: Benzyl-imino, R2: Phenoxy 367 [M+H] Phenoxy group increases rigidity; potential π-π interactions
    1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-morpholinopropan-2-ol (Compound 9) R1: Benzyl-imino, R2: Morpholinyl 367 [M+H] Similar morpholine linker; benzyl-imino may reduce metabolic stability
    1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (Ornidazole) R1: Nitroimidazole, R2: Chloro 361.4 Antibacterial activity (nitro group); chloro substituent increases reactivity
    1-Methoxy-3-{[1-(4-methoxy-3-nitrobenzyl)-2-methyl-4-nitro-1H-imidazol-5-yl]sulfanyl}propan-2-ol R1: Nitrobenzyl-sulfanyl, R2: Methoxy 412.4 Dual nitro groups enhance electron-withdrawing effects; sulfanyl improves redox activity

    *Molecular weight estimated based on structural analogs in and .

    Key Observations :

    Substituent Effects: Trifluoromethyl (Target Compound): The CF3 group confers high electronegativity and lipophilicity, which may enhance membrane permeability compared to nitro (Ornidazole) or methoxy groups . Morpholine vs. Phenoxy (Compound 5 vs. Target): Morpholine improves aqueous solubility due to its polar amine and ether groups, whereas phenoxy substituents may favor interactions with aromatic residues in proteins .

    Biological Implications: Nitroimidazole Derivatives (e.g., Ornidazole): The nitro group in Ornidazole is critical for anaerobic antibacterial activity via radical formation, a mechanism unlikely in the target compound due to the absence of nitro substituents . Benzimidazole vs.

    Physicochemical Properties :

    • Molecular Weight and Solubility : Compounds with morpholine (Target, Compound 9) or methoxy groups () generally exhibit higher solubility than nitro- or chloro-substituted analogs, aligning with their polar functionalities .

    Research Findings and Mechanistic Insights

    • Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for Compound 9 (morpholine attachment via propan-2-ol) .
    • Metabolic Stability: The trifluoromethyl group is known to resist oxidative metabolism, suggesting superior in vivo stability compared to benzyl-imino (Compound 9) or nitro (Ornidazole) derivatives .

    Biological Activity

    1-Morpholin-4-yl-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews the current understanding of its biological activity, supported by various studies and data.

    Chemical Structure and Properties

    The chemical structure of 1-Morpholin-4-yl-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol can be represented as follows:

    C14H17F3N4O\text{C}_{14}\text{H}_{17}\text{F}_3\text{N}_4\text{O}

    This compound features a morpholine group, a trifluoromethyl group, and a benzoimidazole moiety, which are known to contribute to its pharmacological properties.

    Research indicates that the compound may exert its biological effects through multiple mechanisms:

    • Inhibition of Monoamine Oxidase (MAO) : Similar compounds have shown significant inhibition of MAO-B, an enzyme implicated in neurodegenerative diseases such as Parkinson's Disease (PD). The inhibition of this enzyme can lead to increased levels of neurotransmitters like dopamine, which may alleviate symptoms associated with PD .
    • Anticancer Activity : The trifluoromethyl group is known to enhance the potency of compounds against various cancer cell lines. For instance, it has been observed that drugs containing this group can exhibit synergistic effects when used in combination with other anticancer agents .

    Biological Activity Studies

    Several studies have investigated the biological activity of similar compounds and provided insights into the potential efficacy of 1-Morpholin-4-yl-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol.

    Table 1: Summary of Biological Activities

    Activity TypeRelated CompoundsMechanismReference
    MAO-B InhibitionSafinamide, RasagilineInhibition of dopamine metabolism
    Anticancer ActivitySelinexor, other trifluoromethyl drugsSynergistic effects in cell lines
    NeuroprotectiveVarious MAO-B inhibitorsNeurotransmitter regulation

    Case Studies

    • Neurodegenerative Diseases : A study highlighted the role of MAO-B inhibitors in managing symptoms associated with PD. Compounds similar to 1-Morpholin-4-yl-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol were shown to reduce the need for levodopa therapy over time, suggesting a potential role for this compound in long-term management strategies .
    • Cancer Treatment : In vitro studies demonstrated that compounds with trifluoromethyl groups exhibited enhanced cytotoxicity against various cancer cell lines. The specific mechanism involved apoptosis induction and cell cycle arrest, which could be relevant for the development of therapeutic strategies using 1-Morpholin-4-yl-3-(2-trifluoromethyl-benzoimidazol-1-yl)-propan-2-ol .

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